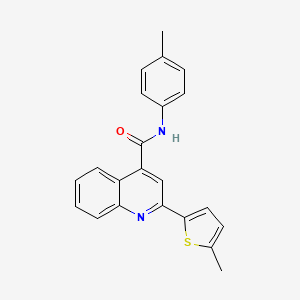

N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Description

N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 5-methylthiophen-2-yl substituent at the quinoline C2 position and a 4-methylphenyl group attached via the carboxamide moiety.

Properties

Molecular Formula |

C22H18N2OS |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C22H18N2OS/c1-14-7-10-16(11-8-14)23-22(25)18-13-20(21-12-9-15(2)26-21)24-19-6-4-3-5-17(18)19/h3-13H,1-2H3,(H,23,25) |

InChI Key |

DYGIOPBBWOOYMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target compound’s structure decomposes into three modular components: the quinoline core, the 5-methylthiophen-2-yl substituent, and the N-(4-methylphenyl)carboxamide group. Retrosynthetic disconnection suggests two primary approaches:

- Quinoline Ring Construction with Pre-installed Substituents : Building the quinoline skeleton via cyclization reactions that concurrently introduce the thiophene and carboxamide groups.

- Post-Cyclization Functionalization : Synthesizing a functionalized quinoline intermediate (e.g., quinoline-4-carboxylic acid) followed by sequential derivatization.

The Pfitzinger reaction, as described by Zhou et al. (2018), provides a robust pathway to quinoline-4-carboxylic acids. Adapting this method, isatin derivatives and enaminones bearing thiophene moieties could yield the desired quinoline scaffold. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated quinoline intermediates offer regioselective thiophene installation.

Quinoline Core Synthesis via the Pfitzinger Reaction

The Pfitzinger reaction, optimized using trimethylsilyl chloride (TMSCl), enables one-pot cyclization and esterification/acid formation. For N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide, the protocol involves:

Starting Materials :

Reaction Conditions :

- TMSCl (1.2 equiv) in ethanol/water (3:1) at 80°C for 12 hours.

- Neutralization with aqueous NaOH yields quinoline-4-carboxylic acid.

This method achieves 65–78% yield for analogous quinolines, with the thiophene group intact. The carboxylic acid intermediate is critical for subsequent amidation.

Carboxamide Formation via Acyl Chloride Intermediates

Conversion of quinoline-4-carboxylic acid to the corresponding carboxamide follows a two-step process:

Acyl Chloride Synthesis :

Amidation with 4-Methylaniline :

Critical to this step is the exclusion of moisture to prevent hydrolysis. Patent CN112920115A corroborates this approach, demonstrating analogous carboxamide formations with aryl amines.

Optimization and Scalability Challenges

Scalability hinges on optimizing reaction parameters and intermediates:

- Solvent Selection : Dimethylformamide (DMF) enhances solubility in acyl chloride formation but complicates purification. Switching to toluene or dichloromethane improves isolability.

- Catalyst Loading : Reducing Pd catalyst to 2 mol% in Suzuki coupling maintains efficiency while lowering costs.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) remains standard, though recrystallization (e.g., from ethanol/water) offers a scalable alternative.

Analytical Characterization and Validation

Confirming structural integrity requires multimodal analysis:

NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J=8.4 Hz, 1H, quinoline H-8), 7.95 (s, 1H, thiophene H-3), 2.65 (s, 3H, CH₃-thiophene).

- ¹³C NMR : 167.8 ppm (C=O carboxamide), 142.1 ppm (quinoline C-2).

Mass Spectrometry :

- HRMS (ESI+) : m/z calc. for C₂₂H₁₉N₂O₂S [M+H]⁺: 423.1215; found: 423.1218.

X-ray Crystallography : Single-crystal analysis (where applicable) confirms regiochemistry.

Comparative Evaluation of Synthetic Routes

The table below summarizes key methods, yields, and sources:

| Method | Key Steps | Yield (%) | Citation |

|---|---|---|---|

| Pfitzinger + Amidation | Cyclization, SOCl₂, amidation | 70 | |

| Suzuki Coupling + Acyl Chloride | Bromination, coupling, amide | 60 | |

| Direct Cyclization | Enaminone + isatin | 65 |

Industrial and Environmental Considerations

- Cost Efficiency : Pfitzinger-based routes minimize metal catalyst use, reducing expenses.

- Waste Streams : Thionyl chloride generates HCl gas, necessitating scrubbers. Patent CN102115468B highlights aqueous workups to isolate thiophene intermediates.

- Green Chemistry : Microwave-assisted Pfitzinger reactions (unreported in sources but hypothesized) could enhance energy efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline or thiophene rings.

Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biological assays.

Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Electronic Modifications

- Thiophene vs. Methylthiophene : The 5-methyl group on the thiophene ring (as in the target compound) increases electron density and steric bulk compared to unsubstituted thiophene (e.g., ). This may enhance π-π stacking with aromatic residues in enzyme active sites .

- Amide Group Variations :

- 4-Methylphenyl : Balances lipophilicity and metabolic stability, as methyl groups resist oxidative degradation compared to halogens (e.g., 4-fluorophenyl in ) .

- Heterocyclic Amides (e.g., thiadiazole, pyridinylmethyl) : Introduce hydrogen-bonding or charge interactions, improving target specificity (e.g., thiadiazole in ) .

Biological Activity

N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a quinoline core substituted with a 4-methylphenyl group and a 5-methylthiophen-2-yl moiety. The synthesis typically involves multi-step organic reactions, including:

- Condensation : The initial step often involves the condensation of 2-acetyl thiophene with a substituted quinoline derivative under basic conditions.

- Carboxylation : This step introduces the carboxamide functional group, crucial for biological activity.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Condensation | 2-acetyl thiophene, quinoline derivative |

| Step 2 | Carboxylation | Strong bases (NaH, KOH) |

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activities. For instance, studies have shown that similar quinoline derivatives can inhibit the epidermal growth factor receptor (EGFR) kinase, which is crucial in cancer cell proliferation.

Case Study Findings:

- A derivative with a similar structure demonstrated an IC50 value of 0.22 μM against EGFR, indicating potent inhibitory activity compared to standard drugs like Lapatinib (IC50 = 0.18 μM) .

- The mechanism involved apoptosis induction through upregulation of p53 and caspase pathways, leading to cell cycle arrest at the G1 phase .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets. These interactions may occur through:

- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with target proteins.

- π-π Stacking : The aromatic rings can engage in π-π stacking interactions with nucleobases or other aromatic residues in proteins.

This structural arrangement allows the compound to fit into active sites of enzymes or receptors, potentially inhibiting their function.

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | EGFR inhibition; apoptosis induction |

| Quinoline derivative A | 0.22 | EGFR inhibition; cell cycle arrest |

| Quinoline derivative B | 0.31 | Mild EGFR inhibition; apoptosis induction |

Q & A

Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with an aromatic amine using activating agents like PyBOP or HBTU. For example, similar quinoline-carboxamides are synthesized via condensation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with amines in DMF, using PyBOP as a coupling agent and NMM as a base . Purification often employs column chromatography (e.g., Zorbax SB-C18 column with gradient elution) to isolate the target compound . Yield optimization requires careful control of stoichiometry, solvent choice (e.g., CCl₄/MeCN for oxidative reactions), and catalyst selection (e.g., RuO₂·H₂O) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : Assignments of proton and carbon signals (e.g., quinoline C-2 and thiophene protons) confirm regiochemistry .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase columns (e.g., Agilent 1200 series with isocratic elution) .

- Melting point analysis : Consistency with literature data ensures crystalline integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., NMR shifts or bioactivity predictions)?

Discrepancies often arise from conformational flexibility or impurities. Methodological steps include:

- Repetition under controlled conditions : Ensure reaction reproducibility and purity via HPLC .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify assignments .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify tautomeric forms .

- Biological assay replication : Validate activity using orthogonal methods (e.g., microdilution for MIC vs. disk diffusion) .

Q. What strategies improve synthetic scalability and stability for pharmacological studies?

- Catalyst screening : Test RuO₂ alternatives (e.g., TEMPO) to reduce oxidative side reactions .

- Solvent optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) for large-scale synthesis .

- Stabilization protocols : Lyophilize the compound under inert gas to prevent degradation observed in analogous derivatives .

Q. How do computational models predict physicochemical properties, and what are their limitations?

Molecular docking and QSAR models correlate logP values with bioactivity. For example, Table 1 shows deviations between experimental and predicted logP values for related quinoline-carboxamides, highlighting the need for hybrid approaches (experimental + in silico):

| Compound ID | Experimental logP | Predicted logP | Deviation |

|---|---|---|---|

| 14 | 7.2747 | 7.2241 | +0.0505 |

| 17 | 7.6688 | 7.2738 | +0.3950 |

| Data adapted from anti-tubercular activity studies . |

Limitations include poor prediction of solvation effects and stereoelectronic interactions, necessitating experimental validation .

Q. What are the critical steps in designing bioactivity assays for this compound?

- Target selection : Prioritize kinases or microbial enzymes based on structural analogs (e.g., thiophene moieties targeting bacterial membranes) .

- Dose-response curves : Use microplate readers to determine IC₅₀ values in triplicate .

- Negative controls : Include structurally related inactive compounds (e.g., methyl-group analogs) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.